2-(4-acetylphenoxy)propanoic Acid
Overview
Description
Molecular Structure Analysis
The InChI code for 2-(4-acetylphenoxy)propanoic Acid is 1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 380.9±17.0 °C at 760 mmHg, and a melting point of 104-105°C . It has a molar refractivity of 53.7±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 173.0±3.0 cm3 .Scientific Research Applications
Herbicide Exposure and Safety : A study on forestry ground workers exposed to herbicides, including dichlorprop (a compound related to 2-(4-acetylphenoxy)propanoic Acid), examined the absorbed dose of these chemicals during different application methods. The study found that taking precautions significantly reduced herbicide exposure, highlighting the importance of safety measures in herbicide application (Lavy, Mattice, Marx, & Norris, 1987).
Pharmaceutical Research : Research on 2-aryloxy-3-phenyl-propanoic acids, which are structurally similar to this compound, demonstrated their potential as dual agonists for peroxisome proliferator-activated receptors (PPARs). This finding suggests potential applications in the development of drugs with improved potency and reduced side effects on skeletal muscle function (Fracchiolla et al., 2009).
Analytical Chemistry : A study focused on the separation of stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which shares a similar chemical backbone with this compound. This research contributes to the field of analytical chemistry, particularly in the development of methods for separating complex organic compounds (Davadra et al., 2011).
Biotechnological Applications : Another study explored the long-term continuous production of optically active 2-(4-chlorophenoxy)propanoic acid using yeast lipase in an organic solvent system. This research highlights the biotechnological potential of enzymes in producing optically active compounds, which could be relevant for similar compounds like this compound (Fukui, Kawamoto, Sonomoto, & Tanaka, 1990).
Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), provides insights into the chemical stability and liposolubility of such compounds. This study could inform similar research on this compound (Chen et al., 2016).
Environmental Toxicology and Chemistry : A review of phenoxyalkanoic acid herbicides, including compounds structurally related to this compound, assessed their adsorption in soils and degradation rates. This research is crucial for understanding the environmental impact and potential groundwater contamination risk of these herbicides (Paszko et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Mode of Action
Given its use in proteomics research, it may interact with proteins or influence protein expression .
Biochemical Pathways
As a proteomics research tool, it may be involved in various pathways depending on the proteins it interacts with .
Result of Action
Given its use in proteomics research, it may influence protein expression or function, leading to various cellular effects .
Action Environment
Like many compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
2-(4-acetylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBHCEXLVUOTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409027 | |
Record name | 2-(4-acetylphenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91143-71-4 | |
Record name | 2-(4-acetylphenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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